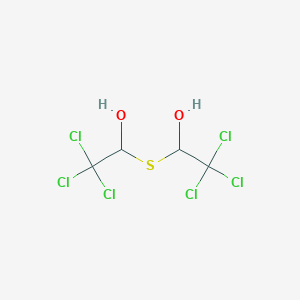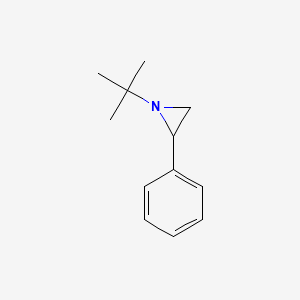![molecular formula C10H16O2 B14707531 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol CAS No. 22321-84-2](/img/structure/B14707531.png)
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-methylidenebicyclo[311]heptane-3-peroxol is an organic compound with a unique bicyclic structure It is characterized by the presence of a peroxide group attached to a bicyclo[311]heptane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol typically involves the following steps:
Formation of the bicyclic skeleton: The initial step involves the construction of the bicyclo[3.1.1]heptane framework. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the methylidene group: The next step is the introduction of the methylidene group at the 2-position. This can be accomplished through a Wittig reaction or a similar olefination reaction.
Formation of the peroxide group: The final step involves the introduction of the peroxide group at the 3-position. This can be achieved through the reaction of the corresponding alcohol with hydrogen peroxide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The peroxide group can also be reduced to form the corresponding alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Oxidation of the peroxide group can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction of the peroxide group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biology and Medicine: It is studied for its potential biological activities and therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can interact with cellular components and induce oxidative stress. This can lead to various biological effects, including cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: This compound lacks the peroxide group and has different chemical properties.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane-3-ol: This compound has a hydroxyl group instead of a peroxide group.
Uniqueness
6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-hydroperoxy-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7-9,11H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVOBUXTHVSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)OO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550485 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22321-84-2 |
Source


|
| Record name | 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
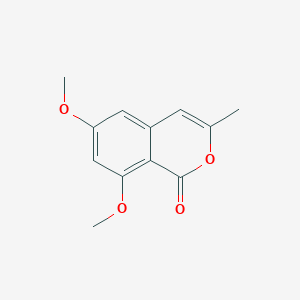
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

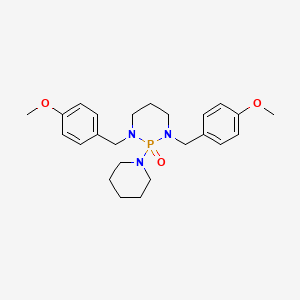
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
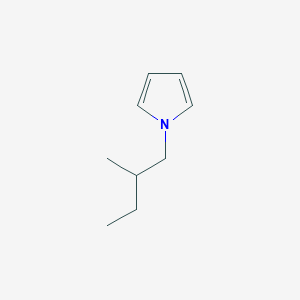
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
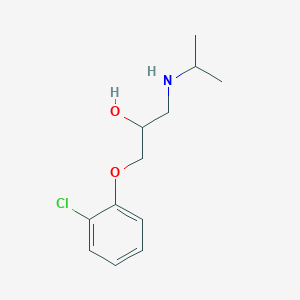

![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

